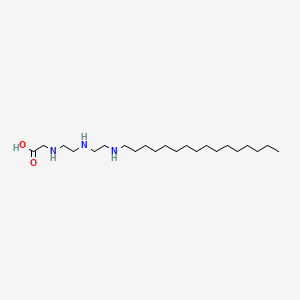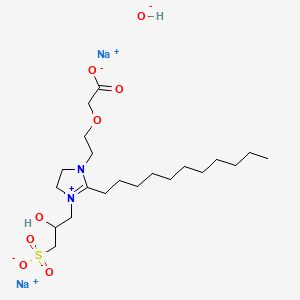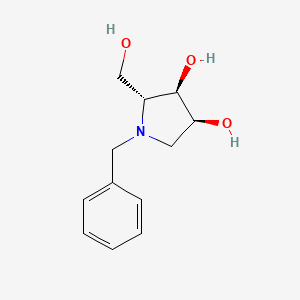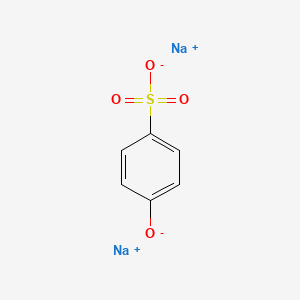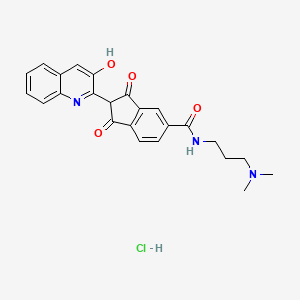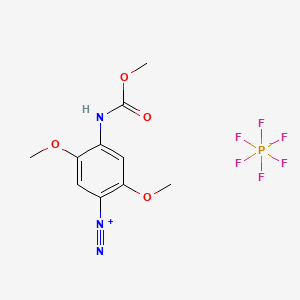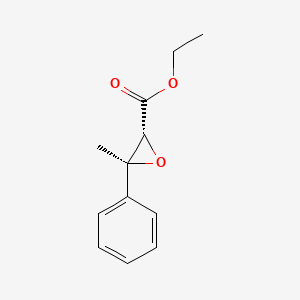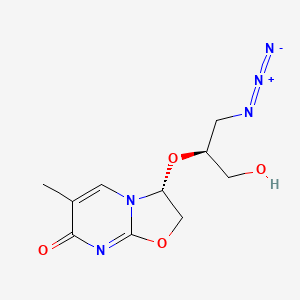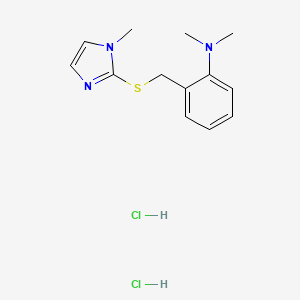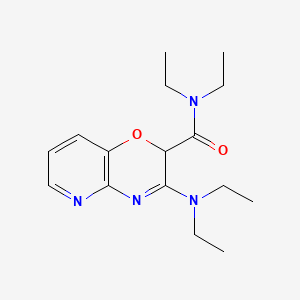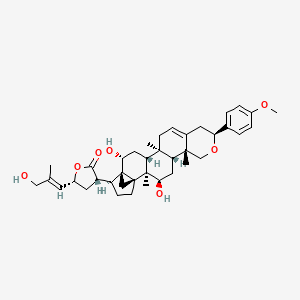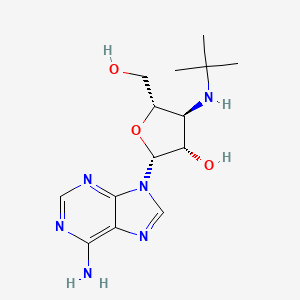
3'-(t-Butylamino)-3'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(t-Butylamino)-3’-deoxyadenosine is a modified nucleoside analog where the hydroxyl group at the 3’ position of adenosine is replaced with a t-butylamino group. This modification can significantly alter the biological properties of the nucleoside, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(t-Butylamino)-3’-deoxyadenosine typically involves the protection of the amino group of adenosine, followed by selective substitution at the 3’ position. The t-butylamino group is introduced using t-butylamine under specific reaction conditions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production methods for 3’-(t-Butylamino)-3’-deoxyadenosine would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the production process.
Análisis De Reacciones Químicas
Types of Reactions
3’-(t-Butylamino)-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the t-butylamino group or other functional groups in the molecule.
Substitution: The t-butylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can introduce various functional groups at the 3’ position.
Aplicaciones Científicas De Investigación
3’-(t-Butylamino)-3’-deoxyadenosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 3’-(t-Butylamino)-3’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The t-butylamino group may affect the compound’s binding affinity to enzymes and other molecular targets, altering pathways involved in DNA and RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3’-Amino-3’-deoxyadenosine: Similar structure but with an amino group instead of a t-butylamino group.
3’-Deoxyadenosine: Lacks the t-butylamino group, making it less bulky and potentially less reactive.
2’-Deoxyadenosine: Modification at the 2’ position instead of the 3’ position.
Uniqueness
3’-(t-Butylamino)-3’-deoxyadenosine is unique due to the presence of the bulky t-butylamino group, which can significantly alter its chemical and biological properties compared to other similar nucleoside analogs. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
134934-86-4 |
|---|---|
Fórmula molecular |
C14H22N6O3 |
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(tert-butylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-14(2,3)19-8-7(4-21)23-13(10(8)22)20-6-18-9-11(15)16-5-17-12(9)20/h5-8,10,13,19,21-22H,4H2,1-3H3,(H2,15,16,17)/t7-,8-,10+,13-/m1/s1 |
Clave InChI |
PZDRIUCTYCVFFU-WKRBSTNYSA-N |
SMILES isomérico |
CC(C)(C)N[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
CC(C)(C)NC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


